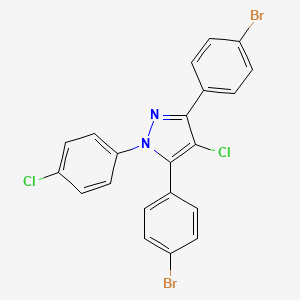
3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted with bromine and chlorine atoms.
Substitution Reactions: The introduction of bromine and chlorine substituents on the phenyl rings can be achieved through electrophilic aromatic substitution reactions. Bromination and chlorination are typically carried out using bromine (Br2) and chlorine (Cl2) or their respective reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl substituents.
Reduction: Reduction reactions can target the halogen substituents, potentially leading to dehalogenation.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or phenyl substituents.
Reduction: Dehalogenated products or reduced pyrazole derivatives.
Substitution: Products with new functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatic compounds with biological targets.
Medicine
While specific medical applications of this compound are not well-documented, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound could potentially be explored for similar activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole would depend on its specific application. In general, the presence of halogen atoms can influence the compound’s reactivity and interactions with other molecules. The pyrazole ring can participate in various chemical reactions, and the halogen substituents can modulate these interactions by affecting the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks bromine atoms.
3,5-bis(4-bromophenyl)-4-bromo-1-(4-bromophenyl)-1H-pyrazole: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
The unique combination of bromine and chlorine atoms in 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole can result in distinct chemical properties and reactivity compared to its analogs. This can make it particularly useful in specific chemical reactions or applications where the presence of both bromine and chlorine is advantageous.
Properties
Molecular Formula |
C21H12Br2Cl2N2 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Br2Cl2N2/c22-15-5-1-13(2-6-15)20-19(25)21(14-3-7-16(23)8-4-14)27(26-20)18-11-9-17(24)10-12-18/h1-12H |
InChI Key |
PSAMGVSQNBZBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















